molecular formula C20H22N2O3S B3200287 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide CAS No. 1017662-13-3

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide

Cat. No.: B3200287
CAS No.: 1017662-13-3
M. Wt: 370.5 g/mol
InChI Key: ZKYLHQILRVBLKV-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanecarbonyl group attached to an indoline ring, which is further connected to a phenylethanesulfonamide moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst. The phenylethanesulfonamide moiety is then attached via a sulfonamide coupling reaction, often using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,14,17,21H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYLHQILRVBLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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